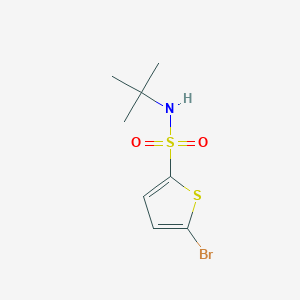

5-Bromo-N-tert-butyl-2-thiophenesulfonamide

Übersicht

Beschreibung

Synthesis Analysis

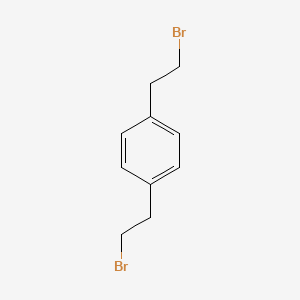

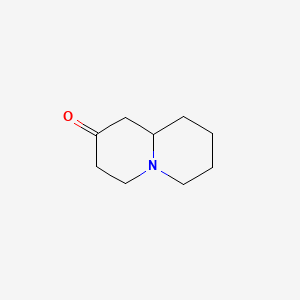

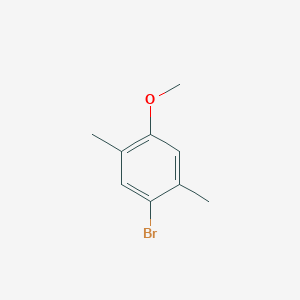

The synthesis of brominated thiophene derivatives involves the conversion of tert-butyl protecting groups to acetyl protecting groups for thiols, facilitated by catalytic amounts of bromine in acetyl chloride and acetic acid. This method is particularly mild and efficient, making it suitable for new protecting group strategies for sulfur-functionalized target structures . Additionally, the synthesis of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, which are structurally related to thiophenes, involves selective bromination with N-bromosuccinimide at the methyl group in position 2 of the ring .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of brominated thiophene derivatives can be investigated using Density Functional Theory (DFT) calculations. For example, DFT calculations were performed on 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides to assist in spectral assignments and provide structural and spectroscopic information . Conformational analysis is also completed to obtain stable structures, which is crucial for understanding the molecular behavior of these compounds.

Chemical Reactions Analysis

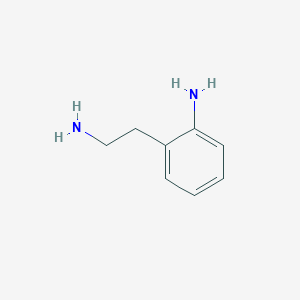

The brominated thiophene derivatives exhibit a range of reactivities with nucleophilic agents. For instance, bromomethyl derivatives react with secondary amines to form tertiary amines, with sodium butylthiolate to form the corresponding sulfide, and with potassium thiocyanate to give a mixture of thiocyanate and isothiocyanate . These reactions demonstrate the versatility of brominated thiophene derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophene derivatives are influenced by their molecular structure. The presence of bromine and tert-butyl groups can affect the compound's reactivity, boiling point, solubility, and other physical properties. The biological evaluation of these compounds, such as their antibacterial activity and enzyme inhibition effects, is also an important aspect of their chemical properties. For example, certain brominated benzenesulfonamides have shown high antibacterial activity and moderate inhibition of the Carbonic Anhydrase enzyme . Similarly, other derivatives have been evaluated for their inhibition effects on acetylcholinesterase and carbonic anhydrase enzymes .

Wissenschaftliche Forschungsanwendungen

Herbicide Research

Research into herbicides has examined compounds structurally related to 5-Bromo-N-tert-butyl-2-thiophenesulfonamide. For instance, the study of herbicidal effects on turfgrasses used similar compounds for preemergence and postemergence treatments, demonstrating their selective control in various grass species (Neidlinger, Furtick, & Goetze, 1968).

Carbonic Anhydrase Inhibition

Another application in scientific research is the inhibition of carbonic anhydrase II, a crucial enzyme in various physiological processes. A study utilizing derivatives of thiophenesulfonamides, closely related to 5-Bromo-N-tert-butyl-2-thiophenesulfonamide, demonstrated significant inhibitory effects on this enzyme (Chow et al., 1996).

Organic Chemistry and Synthesis

Research in organic chemistry has explored the synthesis and structural characterization of compounds related to 5-Bromo-N-tert-butyl-2-thiophenesulfonamide. This includes studies on free-radical and nucleophilic substitution reactions, demonstrating the compound's utility in synthesizing various organic structures and intermediates (Rardon & Macomber, 1990).

Safety And Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water and consult a doctor .

Eigenschaften

IUPAC Name |

5-bromo-N-tert-butylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO2S2/c1-8(2,3)10-14(11,12)7-5-4-6(9)13-7/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUYZYHIQKPORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373762 | |

| Record name | 5-Bromo-N-tert-butylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-tert-butyl-2-thiophenesulfonamide | |

CAS RN |

286932-39-6 | |

| Record name | 5-Bromo-N-tert-butylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286932-39-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)